molecular formula C13H15FO3 B1325848 5-(4-Fluoro-3-methylphenyl)-3-methyl-5-oxovaleric acid CAS No. 951885-13-5

5-(4-Fluoro-3-methylphenyl)-3-methyl-5-oxovaleric acid

Cat. No. B1325848
M. Wt: 238.25 g/mol
InChI Key: JTZWWZFHWWKNII-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylphenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It’s a white to off-white crystalline powder .


Synthesis Analysis

One common synthesis method uses phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product .


Molecular Structure Analysis

The molecular formula of 4-Fluoro-3-methylphenylboronic acid is C7H8BFO2 . The boron atom is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

4-Fluoro-3-methylphenylboronic acid can be used as a reactant in various reactions such as preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase, stereoselective desymmetrizing rhodium-catalyzed allylic arylation, solvent-free catalytic C-H functionalization reactions, homocoupling reactions, and Suzuki-Miyaura cross-coupling and Heck reactions under air .


Physical And Chemical Properties Analysis

The compound is a white to off-white crystalline powder . It has a molecular weight of 153.95 .

Scientific Research Applications

Synthesis in Organic Chemistry

Role in Metabolism and Endocrine Function

In a study by Whitehead et al. (2021), compounds including 3-methyl-2-oxovaleric acid were identified as small molecule metabokines synthesized in browning adipocytes. These metabokines are secreted and play significant roles in systemic metabolism, suggesting a potential metabolic or endocrine-related application for 5-(4-Fluoro-3-methylphenyl)-3-methyl-5-oxovaleric acid (Whitehead et al., 2021).

Antibacterial Applications

Fluoroquinolones, a class of antibacterial agents, often incorporate fluoro- and methyl-phenyl groups, similar to the one found in 5-(4-Fluoro-3-methylphenyl)-3-methyl-5-oxovaleric acid. Kuramoto et al. (2003) showed that compounds with similar structures have potent antibacterial activities. This suggests a potential role for 5-(4-Fluoro-3-methylphenyl)-3-methyl-5-oxovaleric acid in the development of new antibacterial drugs (Kuramoto et al., 2003).

Imaging and Radiopharmaceuticals

In the field of medical imaging and radiopharmaceuticals, similar fluorinated compounds are used. For example, Brier et al. (2022) discuss the use of a radiotracer targeting sphingosine-1-phosphate receptor, which includes a fluoro-phenyl group. This highlights the potential of 5-(4-Fluoro-3-methylphenyl)-3-methyl-5-oxovaleric acid in the development of new imaging agents (Brier et al., 2022).

Future Directions

The future directions of this compound could involve its use in various chemical reactions as mentioned above. Its use in the preparation of lipophilic-tailed monocationic inhibitors of neuronal nitric oxide synthase, for example, suggests potential applications in medicinal chemistry .

properties

IUPAC Name

5-(4-fluoro-3-methylphenyl)-3-methyl-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c1-8(6-13(16)17)5-12(15)10-3-4-11(14)9(2)7-10/h3-4,7-8H,5-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZWWZFHWWKNII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CC(C)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301235607
Record name 4-Fluoro-β,3-dimethyl-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301235607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluoro-3-methylphenyl)-3-methyl-5-oxovaleric acid

CAS RN

951885-13-5
Record name 4-Fluoro-β,3-dimethyl-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-β,3-dimethyl-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301235607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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